2-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Overview
Description
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity
Mechanism of Action
Target of Action
The compound is a pharmaceutical intermediate , which suggests it may be used to synthesize more complex molecules that interact with specific biological targets.
Mode of Action
As a pharmaceutical intermediate, it may undergo further chemical reactions to form active compounds that interact with biological targets .
Result of Action
As a pharmaceutical intermediate, its effects would largely depend on the final active compound it is used to synthesize .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is slightly soluble in water , which could influence its distribution and action in aqueous biological environments.
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with zinc ions, which can quench bovine serum albumin (BSA) through static binding interactions . The binding constants for these interactions are in the range of 10^5 to 10^6 L·mol^-1, indicating strong binding affinity. The interactions are primarily driven by hydrogen bonding and van der Waals forces, making the compound a valuable tool for studying protein-ligand interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the binding efficacy of biological macromolecules, potentially altering cellular responses . These effects can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s trifluoromethyl group enhances its binding affinity to target proteins, facilitating the formation of stable complexes. These interactions can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under recommended storage conditions, typically at 4°C . Its stability and degradation can be influenced by environmental factors such as temperature, pH, and exposure to light. Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur, potentially affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be preferentially taken up by certain cell types, influencing its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid typically involves the introduction of a trifluoromethyl group into a pyrimidine ring. One common method is the reaction of 2-chloropyrimidine-4-carboxylic acid with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride, and a solvent such as dimethylformamide or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 2-(Trifluoromethyl)isonicotinic acid
- 2-(Trifluoromethyl)benzoic acid
Comparison
Compared to similar compounds, 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is unique due to the presence of the pyrimidine ring, which can confer different electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)5-10-2-1-3(11-5)4(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFBZPMMYNDNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676483 | |
Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878742-59-7 | |
Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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